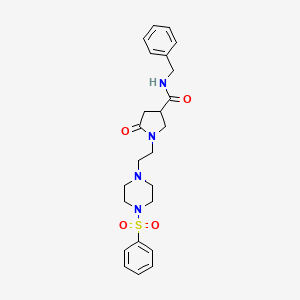

(E)-3-(4-methoxyphenyl)prop-2-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

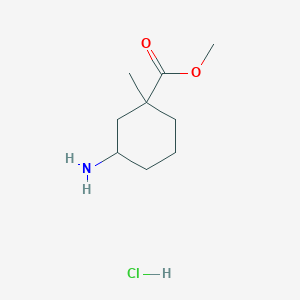

(E)-3-(4-methoxyphenyl)prop-2-en-1-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

- Synthesis and Antioxidant Activity : A study focused on the synthesis of 2'-aminochalcone derivatives, including (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, to assess their antioxidant activity. These compounds showed potential as antioxidants, with one derivative exhibiting particularly strong activity due to its hydroxyl functionalities (Sulpizio et al., 2016).

Biological Activities

- Secondary Metabolites with Biological Activities : The compound (E)-3-(4-methoxyphenyl)prop-2-en-1-amine was identified as a secondary metabolite in Etlingera pavieana rhizomes. It demonstrated weak activity against Mycobacterium tuberculosis and cytotoxicity against certain cancer cell lines (Tachai & Nuntawong, 2016).

Optical and Electronic Properties

- Study of Intervalence Transitions : Research on bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, including compounds related to this compound, explored their intervalence charge-transfer properties. This study is significant for understanding the electronic properties of these compounds (Barlow et al., 2005).

Inhibition of Melanin Production

- Melanin Biosynthesis Inhibition : A nitrogen analog of stilbene, closely related to this compound, was investigated for its ability to inhibit melanin production, suggesting potential applications in skin whitening treatments (Choi et al., 2002).

Synthesis and Characterization

- Synthesis of Chalcone Derivatives : The synthesis of novel chalcone derivatives, related to this compound, has been studied. These derivatives were characterized for their nonlinear optical properties and potential use in semiconductor devices (Shkir et al., 2019).

Kinetics and Reaction Mechanisms

- Reactions with Alicyclic Amines : A study on the kinetics of reactions involving compounds like 3-methoxyphenyl 4-nitrophenyl thionocarbonates provided insights into their reaction mechanisms and kinetics (Castro et al., 2001).

Crystal Structure Analysis

- Hirshfeld Surface Analysis : Investigations into the crystal structure of certain chalcones related to this compound were conducted. These studies involved Hirshfeld surface analysis and Pixel calculations, contributing to a better understanding of their molecular arrangements (Gomes et al., 2020).

Corrosion Inhibition

- Corrosion Control in Steel : A study on the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound structurally similar to this compound, demonstrated its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid medium (Bentiss et al., 2009).

Organic Solar Cell Materials

- Application in Dye-Sensitized Solar Cells : Research on organometallic compounds with structures similar to this compound explored their application in dye-sensitized solar cells, emphasizing the role of donor-π-acceptor architecture in enhancing conversion efficiency (Anizaim et al., 2020).

Cancer Chemotherapeutics

- Anticancer Activity of Ru(II) Complexes : The synthesis and characterization of Ru(II) complexes with chalcone derivatives, including compounds related to this compound, showed significant anti-breast cancer activity. This study underscores the potential of these complexes as chemotherapeutics (Singh et al., 2016).

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,8,11H2,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMQOQXDLIDPIZ-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)

![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)

![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)

![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)